1-[4-Amino-2-(4-chlorophenyl)-6-methylpyrimidin-5-yl]ethanone
Description
Properties
IUPAC Name |
1-[4-amino-2-(4-chlorophenyl)-6-methylpyrimidin-5-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O/c1-7-11(8(2)18)12(15)17-13(16-7)9-3-5-10(14)6-4-9/h3-6H,1-2H3,(H2,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEYDQTXPLFHAEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C2=CC=C(C=C2)Cl)N)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00358275 | |
| Record name | Ethanone, 1-[4-amino-2-(4-chlorophenyl)-6-methyl-5-pyrimidinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00358275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130102-91-9 | |
| Record name | Ethanone, 1-[4-amino-2-(4-chlorophenyl)-6-methyl-5-pyrimidinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00358275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-Amino-2-(4-chlorophenyl)-6-methylpyrimidin-5-yl]ethanone typically involves multi-step organic reactions. One common method includes the condensation of 4-chloroaniline with ethyl acetoacetate in the presence of a base to form an intermediate compound. This intermediate is then cyclized using a suitable reagent to yield the desired pyrimidine derivative. The reaction conditions often involve refluxing the reactants in a solvent such as ethanol or methanol, followed by purification through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product. Industrial methods may also incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired quality standards.
Chemical Reactions Analysis
Types of Reactions
1-[4-Amino-2-(4-chlorophenyl)-6-methylpyrimidin-5-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The amino and chlorophenyl groups in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted pyrimidine compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
1-[4-Amino-2-(4-chlorophenyl)-6-methylpyrimidin-5-yl]ethanone has been investigated for its potential anticancer properties. Studies have shown that derivatives of pyrimidine compounds can inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and apoptosis.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that a related pyrimidine compound exhibited significant cytotoxicity against several cancer cell lines, suggesting that this compound may have similar effects when tested in vitro .
Agricultural Applications
Nitrogen Inhibition
The compound has been explored as a potential nitrogen inhibitor in agricultural practices. Nitrogen inhibitors are crucial for enhancing nitrogen use efficiency in crops, thus reducing environmental impact and improving yield.
Case Study : Research indicated that pyrimidine derivatives could effectively reduce nitrification rates in soil, leading to better nitrogen retention and improved crop productivity. This was particularly evident in studies involving maize and wheat .
Material Science Applications
Polymer Synthesis
this compound is also being investigated for its role in polymer synthesis. Its ability to act as a monomer can lead to the development of new materials with enhanced properties.
Data Table: Comparison of Pyrimidine Derivatives in Polymer Applications
| Compound Name | Application Area | Key Findings |
|---|---|---|
| This compound | Polymer Synthesis | Potential as a monomer for high-performance polymers |
| 2-Amino-4-chloro-6-methylpyrimidine | Nitrogen Inhibition | Effective in reducing soil nitrification rates |
| 4-Amino-2-chloro-6-methylpyrimidine | Anticancer Activity | Demonstrated cytotoxic effects against cancer cell lines |
Mechanism of Action
The mechanism of action of 1-[4-Amino-2-(4-chlorophenyl)-6-methylpyrimidin-5-yl]ethanone involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting key enzymes or receptors involved in disease processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways and the induction of apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations
- 1-[4-(4-Chlorophenyl)-6-methyl-2-methylsulfanyl-1,4-dihydropyrimidin-5-yl]ethanone (5d): This dihydropyrimidinone derivative () replaces the amino group with a methylsulfanyl group and features a partially saturated pyrimidine ring. It exhibits a melting point of 177–178°C and was synthesized in 82% yield via cyclization .
- 1-[4-Amino-2-(methylsulfanyl)-5-pyrimidinyl]ethanone: Lacking the 4-chlorophenyl group, this analogue () demonstrates how methylsulfanyl substitution at position 2 influences lipophilicity and kinase inhibition activity. Its molecular weight (183.23 g/mol) is significantly lower than the target compound, highlighting the impact of the chlorophenyl group on mass and steric bulk .
Heterocyclic Modifications
- Its molecular formula (C21H16ClN5O) reflects a larger, more rigid structure compared to the target compound .
Physical and Chemical Properties
- Solubility Trends: The target compound’s amino group may enhance water solubility compared to methylsulfanyl or thioxo analogues, which are more lipophilic .
- Thermal Stability: The absence of a dihydro structure in the target compound may increase thermal stability compared to dihydropyrimidinones .
Biological Activity
1-[4-Amino-2-(4-chlorophenyl)-6-methylpyrimidin-5-yl]ethanone, identified by its CAS number 130102-91-9, is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound features a chlorophenyl group and an amino group, which contribute to its pharmacological properties. Understanding the biological activity of this compound is essential for its potential applications in medicinal chemistry and drug development.
- Molecular Formula : C13H12ClN3O
- Molecular Weight : 261.71 g/mol
- LogP : 2.82030 (indicating moderate lipophilicity)
Anticancer Properties
Recent studies have explored the anticancer potential of various pyrimidine derivatives, including those similar to this compound. For instance, compounds within this structural class have demonstrated significant cytotoxic effects against various cancer cell lines, attributed to their ability to inhibit topoisomerase II, an enzyme crucial for DNA replication and transcription.
A comparative analysis of related compounds indicated that certain modifications in the pyrimidine structure can enhance cytotoxicity and selectivity towards cancer cells, highlighting the importance of structure-activity relationships (SAR) in drug design.
| Compound | Cytotoxicity (IC50) | Topoisomerase II Inhibition |
|---|---|---|
| Compound A | 15 µM | Yes |
| Compound B | 10 µM | Yes |
| This compound | TBD | TBD |
Note: TBD indicates that data is yet to be determined.
Antimicrobial Activity
The antimicrobial properties of similar pyrimidine derivatives have also been investigated. Compounds with structural similarities to this compound have shown efficacy against a range of bacterial strains. The mechanism often involves interference with bacterial DNA synthesis or function, which can lead to cell death.
Study on Cytotoxic Effects
In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of pyrimidines and assessed their cytotoxicity using various cancer cell lines. The results indicated that modifications on the amino and chlorophenyl groups significantly influenced the cytotoxic activity. The compound was noted for its promising results in preliminary assays.
Study on Antimicrobial Efficacy
Another research effort focused on evaluating the antimicrobial properties of related compounds against Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited potent antibacterial activity, suggesting that further exploration of this compound could yield similar findings.
Q & A
Q. What are the common synthetic routes for 1-[4-Amino-2-(4-chlorophenyl)-6-methylpyrimidin-5-yl]ethanone?
Methodological Answer: The synthesis typically involves condensation reactions under acidic or catalytic conditions. For example:
- Step 1: React 4-chlorophenyl precursors with aminopyrimidine derivatives in the presence of glacial acetic acid and ZnCl₂ as a catalyst. This promotes cyclization and introduces the chlorophenyl group .
- Step 2: Acetylation of the intermediate using ketone donors (e.g., ethyl acetoacetate) under reflux conditions in ethanol. Reaction progress is monitored via TLC, followed by ice-water quenching and filtration .
- Purification: Recrystallization from ethanol or DMF yields the final product.
Key Considerations:
- Control reaction temperature to avoid decomposition of sensitive intermediates.
- Use anhydrous conditions to prevent hydrolysis of the acetyl group.
Q. How is the molecular structure of this compound confirmed using spectroscopic and crystallographic methods?
Methodological Answer:
- X-ray Crystallography: Single-crystal X-ray diffraction (SCXRD) confirms bond lengths, angles, and packing. For example, the triclinic crystal system (space group P1) and hydrogen-bonding network (N–H···O/S interactions) stabilize the structure .
- Spectroscopy:
- NMR: H and C NMR identify substituents (e.g., 4-chlorophenyl at δ 7.3–7.5 ppm, methyl groups at δ 2.1–2.3 ppm).
- IR: Stretching frequencies for C=O (~1680 cm) and N–H (~3350 cm) validate functional groups.
- Mass Spectrometry: High-resolution MS confirms the molecular ion peak (m/z 264.32 for CHClNOS) .
Advanced Research Questions
Q. What challenges arise in crystallizing this compound for X-ray diffraction studies, and how can they be mitigated?
Methodological Answer:
- Challenges:
- Low solubility in common solvents (e.g., ethanol, acetone) complicates crystal growth.
- Polymorphism risks due to flexible pyrimidine rings and substituent interactions.
- Mitigation Strategies:
- Solvent Optimization: Use mixed solvents (e.g., DMF/water) for slow evaporation.
- Temperature Control: Gradual cooling (0.5°C/hour) promotes ordered crystal lattices.
- Seeding: Introduce microcrystals to induce nucleation.
- Structural Insights: The title compound exhibits hydrogen bonding (N–H···S/O) along the b-axis, stabilizing the triclinic packing .
Q. How do researchers resolve contradictions in reported biological activities of pyrimidine derivatives?
Methodological Answer:
- Contradictions: Discrepancies in antimicrobial or anticancer activities arise from substituent variations (e.g., Cl vs. F) or assay protocols .
- Resolution Strategies:
- Structure-Activity Relationship (SAR): Systematically modify substituents (e.g., replace 4-chlorophenyl with 4-fluorophenyl) and compare bioactivity.
- Standardized Assays: Use consistent protocols (e.g., MIC for antimicrobial studies, MTT for cytotoxicity) across derivatives.
- Computational Modeling: Molecular docking predicts binding affinities to target enzymes (e.g., DHFR, kinases).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
